For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dibutyl Terephthalate (B1205515): Chemical Structure, Properties, and Biological Interactions
Introduction
Dibutyl terephthalate (DBT), a diester of terephthalic acid and n-butanol, is an organic compound with a wide range of industrial applications. Primarily utilized as a plasticizer, it imparts flexibility and durability to various polymers.[1] Its chemical properties also make it a subject of interest in chemical synthesis and material science. For researchers in drug development and life sciences, understanding the biological interactions and toxicological profile of DBT is crucial, as it is an environmental contaminant with potential endocrine-disrupting activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, biological activities, and experimental protocols related to dibutyl terephthalate.
1. Chemical Structure and Identification
Dibutyl terephthalate is structurally characterized by a benzene (B151609) ring substituted at positions 1 and 4 with carboxylate groups, which are in turn esterified with butyl groups.
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Chemical Name: Dibutyl benzene-1,4-dicarboxylate[2]
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Canonical SMILES: CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC[3]
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InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N[5]
2. Physicochemical Properties
The physicochemical properties of dibutyl terephthalate are summarized in the table below, providing essential data for its handling, application, and analysis.
| Property | Value | Reference |
| Molecular Weight | 278.34 g/mol | [2][4][6] |
| Appearance | Colorless to light yellow, clear oily liquid | [7][8] |
| Melting Point | 16 °C | [3][4] |
| Boiling Point | 341.8 °C at 760 mmHg | [3] |
| Density | 1.053 g/cm³ | [3][4] |
| Flash Point | 180.2 °C | [3][7] |
| Refractive Index | 1.463 (45 °C) | [3][4] |
| Water Solubility | 5 µg/L at 25 °C | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3][4] |
| Vapor Pressure | 7.84E-05 mmHg at 25 °C | [3] |
| logP (Octanol-Water Partition Coefficient) | 5.5 | [2] |
| CAS Number | 1962-75-0 | [2][3][4] |
3. Synthesis and Purification
Dibutyl terephthalate is primarily synthesized through two main routes: direct esterification of terephthalic acid with n-butanol and transesterification of dimethyl terephthalate with n-butanol.
3.1. Synthesis of Dibutyl Terephthalate
| Synthesis Route | Reactants | Catalyst | Key Conditions | Yield | Reference |
| Direct Esterification | Terephthalic acid, n-butanol | Strong acid (e.g., methane (B114726) sulfonic acid, sulfuric acid) | Temperature: 110-220 °C, Atmospheric pressure, Continuous removal of water | High conversion | [9] |
| Transesterification | Dimethyl terephthalate, n-butanol/isobutanol mixture | Tetraisopropoxy titanate (TIPT) | Batch or continuous reactor | Not specified | [10] |
| Alcoholysis of PET | Waste Polyethylene Terephthalate (PET), n-butanol | Diacid ionic liquid | Temperature: 210 °C, Time: 8 h | 97.5% | [11] |
3.2. Experimental Protocols
3.2.1. Direct Esterification of Terephthalic Acid with n-Butanol
This protocol describes a laboratory-scale synthesis of dibutyl terephthalate.
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Materials: Terephthalic acid (TPA), n-butanol, methane sulfonic acid (MSA) or sulfuric acid, 5% sodium hydroxide (B78521) solution, water.
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Equipment: A one-liter reactor equipped with a heating mantle, overhead stirrer, temperature sensor, a 10-inch packed column, and a Dean-Stark trap with a condenser.[9]
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Procedure:
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Charge the reactor with terephthalic acid (1 mole), excess n-butanol (e.g., 3 moles, 50% excess), and a catalytic amount of strong acid (e.g., 5% by weight of TPA).[9]
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Heat the mixture to reflux (approximately 110-220 °C) with stirring.[9] The water of reaction will be collected in the Dean-Stark trap.
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Continue the reaction until the highly insoluble TPA disappears, indicating the completion of the reaction (typically 4-5 hours).[9]
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Cool the reaction mixture and neutralize the crude product with a 5% sodium hydroxide solution.[9]
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Wash the product with water twice.
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Remove the excess n-butanol and dry the product under vacuum at an elevated temperature (e.g., 150 °C at 1 mmHg) for one hour to obtain pure dibutyl terephthalate.[9]
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3.2.2. Purification by Vacuum Distillation
For products that are oily due to impurities, vacuum distillation is an effective purification method.
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Equipment: Distillation flask, heating mantle with a stirrer, vacuum pump, and a collection flask.
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Procedure:
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Ensure all solvent has been removed from the crude product under high vacuum.[12]
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Heat the distillation flask using a heating mantle with continuous stirring.
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Slowly apply vacuum to the system.
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Heat the flask to the boiling point of dibutyl terephthalate under the applied pressure. Collect the fraction that distills over at a constant temperature.[12] The initial fraction may contain lower-boiling impurities.
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4. Biological Activities and Mechanism of Action
Dibutyl terephthalate has been shown to exhibit a range of biological activities, primarily stemming from its role as an endocrine disruptor. It can influence several signaling pathways, leading to various physiological effects.
4.1. Antimicrobial and Antifungal Activity
Dibutyl terephthalate isolated from Streptomyces albidoflavus has demonstrated activity against both gram-positive and gram-negative bacteria, as well as unicellular and filamentous fungi.[13][14]
4.2. Endocrine Disruption and Signaling Pathway Interactions
DBT is recognized as an environmental estrogen and can interfere with crucial signaling pathways.
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PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling Pathway: DBP exposure can activate the PPARα signaling pathway, affecting the expression of proteins involved in lipid metabolism such as SREBP, FAS, and GPAT, which can lead to hyperlipidemia.[15] It can also inhibit the phosphorylation and activation of AMPK, thereby hindering lipid decomposition.[15]
Caption: DBP's effect on the PPARα signaling pathway and lipid metabolism.
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Estrogen Receptor-Dependent Signaling: DBP can promote angiogenesis in human endothelial cells through the activation of ERK1/2, PI3K-Akt, and NO signaling pathways in an estrogen receptor-dependent manner.[16] It has also been shown to induce the growth of LNCaP prostate cancer cells by acting on the crosstalk between TGF-β and ER signaling pathways.[17]
Caption: DBP-induced angiogenesis via estrogen receptor-dependent pathways.
4. Toxicology
The toxicological profile of dibutyl terephthalate is of significant concern due to its widespread use and potential for human exposure.
4.1. Acute and Systemic Toxicity
Dibutyl terephthalate exhibits low acute oral toxicity in rats and mice, with LD50 values ranging from 8,000 to 20,000 mg/kg body weight in rats.[18] Subchronic studies have indicated effects such as reduced body weight and increased liver and kidney weights at higher doses.[18]
4.2. Developmental and Reproductive Toxicity
Exposure to DBT has been associated with adverse developmental and reproductive effects. In zebrafish embryos, DBP exposure led to delayed hatching, increased mortality, and severe teratogenic effects, including delayed yolk sac absorption and pericardial edema.[2][3][19] In rats, high doses of DBT during pregnancy were associated with an increased incidence of developmental abnormalities in offspring.[20]
4.3. Experimental Workflow for Zebrafish Embryo Toxicity Assay
The following diagram illustrates a typical workflow for assessing the toxicity of dibutyl terephthalate using a zebrafish embryo model.
Caption: Workflow for assessing DBP toxicity in zebrafish embryos.
Dibutyl terephthalate is a compound with significant industrial relevance and complex biological activities. Its role as a plasticizer is well-established, and its synthesis is achievable through straightforward chemical processes. However, its potential as an endocrine disruptor warrants careful consideration, particularly for its impact on lipid metabolism and estrogenic pathways. The provided data and protocols offer a foundational resource for researchers and professionals working with or studying this compound, enabling further investigation into its applications and biological implications.
References
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- 13. Dibutyl phthalate, the bioactive compound produced by Streptomyces albidoflavus 321.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dibutyl phthalate promotes angiogenesis in EA.hy926 cells through estrogen receptor-dependent activation of ERK1/2, PI3K-Akt, and NO signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
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